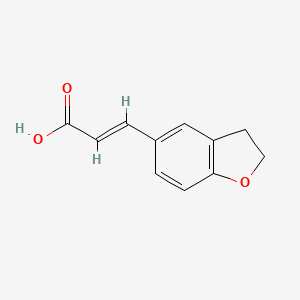

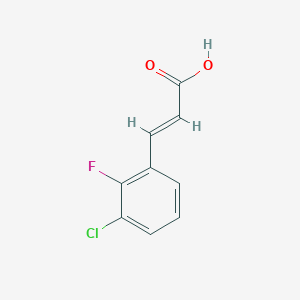

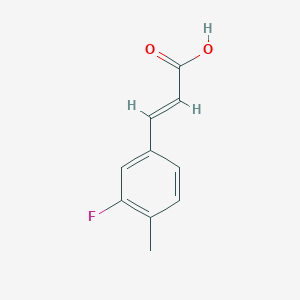

3-Fluoro-4-methylcinnamic acid

Übersicht

Beschreibung

3-Fluoro-4-methylcinnamic acid is a derivative of cinnamic acid, a compound that is commonly found in the biosynthesis of phenylpropanoids, which are essential for plant structure and defense. While the provided papers do not directly discuss 3-Fluoro-4-methylcinnamic acid, they do provide insights into the chemistry of related compounds, which can be extrapolated to understand the properties and reactions of 3-Fluoro-4-methylcinnamic acid.

Synthesis Analysis

The synthesis of related compounds, such as the pharmaceutical intermediate described in paper , involves palladium-catalyzed reactions and regioselective chlorination. Although the synthesis of 3-Fluoro-4-methylcinnamic acid is not explicitly detailed, similar synthetic strategies could potentially be applied. For instance, the introduction of a fluorine atom and a methyl group into the cinnamic acid framework might involve halogenation and subsequent alkylation steps.

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives can significantly influence their chemical behavior. Paper discusses the crystal chemistry of 3,4-dimethoxycinnamic acid and highlights the importance of polymorphism in determining photochemical and photomechanical properties. By analogy, the molecular structure of 3-Fluoro-4-methylcinnamic acid would likely impact its reactivity and physical properties, with potential implications for its photomechanical behavior.

Chemical Reactions Analysis

The biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid, as investigated in paper , suggests that fluorinated cinnamic acid derivatives can undergo microbial degradation, leading to defluorination and ring modification. This indicates that 3-Fluoro-4-methylcinnamic acid might also be susceptible to similar biotransformation pathways, potentially yielding fluorinated benzoic acids or related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamic acid derivatives are influenced by their functional groups. The presence of a fluorine atom, as in the case of 4-fluorocinnamic acid studied in paper , can affect the compound's acidity, reactivity, and interaction with biological systems. Similarly, the methyl group in 3-Fluoro-4-methylcinnamic acid would contribute to its hydrophobic character and could influence its melting point, solubility, and overall stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3-Fluoro-4-methylcinnamic acid and its derivatives are often used in chemical synthesis. For instance, methyl 4-fluorocinnamate, synthesized from 4-fluorocinnamic acid, is used in asymmetric dihydroxylation and aminohydroxylation processes. This synthesis uses a strongly acidic cationic exchange resin as a catalyst, offering a cost-efficient and less erosive method for large-scale preparation of chiral medicinal materials (Si, 2004).

Biodegradation and Environmental Impact

- 3-Fluoro-4-methylcinnamic acid's environmental impact and biodegradation are also significant research areas. For example, bacterial strain HZW-3 can degrade more than 94.5% of 4-fluorocinnamic acid at a concentration of 500mg/L within 24 hours. This high degradation capacity is crucial for managing the environmental impact of fluoric agrochemicals (Ma Yu, 2013).

Application in Molecular and Biological Studies

- The dynamics of molecular interactions involving derivatives of 3-methylcinnamic acid have been studied, as seen in the case of 3-methylcinnamic acid and 4-phenylbutyric acid. These studies focus on the nature of inter-hydrogen bond interactions and provide insights into the crystal spectral properties and electronic structures of molecular systems (Hachuła et al., 2015).

Photoreactions and Spectroscopic Studies

- The solid-state photodimerization reaction mechanism in 4-methylcinnamic acid crystal has been investigated using Raman and infrared spectroscopy. This research helps understand the intramolecular vibrations of reactants and products, providing valuable information about the reaction mechanism and product lattice structure (Ghosh et al., 1998).

Applications in Medical Research

- Cinnamic acid derivatives, including 4-methylcinnamic acid, have been studied for their potential as intervention catalysts in overcoming antifungal tolerance. They offer insights into the structure-activity relationship and potential for enhancing the efficacy of antifungal treatments (Kim et al., 2017).

Wastewater Treatment

- The compound's role in wastewater treatment has been explored, particularly regarding the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid using industrial activated sludge. This research is crucial for understanding how this compound behaves in biological wastewater treatment plants [(dos Santos et al., 2004)](https://consensus.app/papers/aerobic-biotransformation-4fluorocinnamic-acid-santos/f030753fb66f518ca185c12e18ca5e85/?utm_source=chatgpt).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZABKDWMCAVGE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420758 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261951-72-8 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

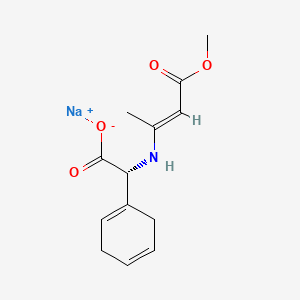

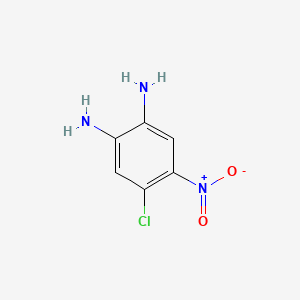

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

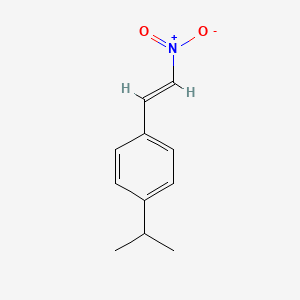

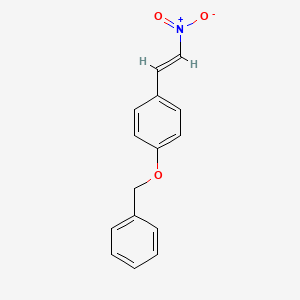

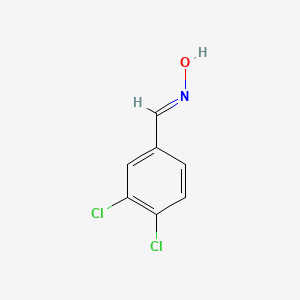

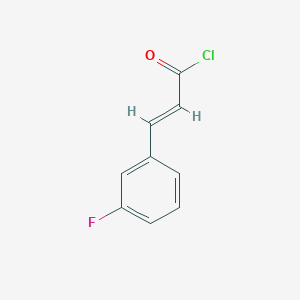

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)